

Application Notes and Protocols for N-Nitrosoethylmethylamine-d3 in Pharmaceutical Impurity Testing

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Compound of Interest

Compound Name: *N-Nitrosoethylmethylamine-d3*

Cat. No.: *B121244*

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Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.^{[1][2][3]} Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities in drug substances and products.^{[4][5]} Consequently, highly sensitive and selective analytical methods are essential for their accurate detection and quantification at trace levels.^{[1][2][3]}

This document provides detailed application notes and protocols for the use of **N-Nitrosoethylmethylamine-d3** (NMEA-d3) as an internal standard in the analysis of the corresponding N-Nitrosoethylmethylamine (NMEA) impurity in pharmaceuticals. The use of a stable isotope-labeled internal standard like NMEA-d3 is critical for accurate quantification by compensating for matrix effects and variations during sample preparation and instrumental analysis.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this analytical approach is Isotope Dilution Mass Spectrometry (IDMS). A known amount of the deuterated internal standard, **N-Nitrosoethylmethamphetamine-d3**, is spiked into the sample containing the target analyte, N-Nitrosoethylmethamphetamine. Because NMEA-d3 is chemically identical to NMEA, it behaves similarly during sample extraction, chromatography, and ionization.^{[6][7]} However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard. By measuring the ratio of the analyte signal to the internal standard signal, the concentration of the NMEA impurity in the original sample can be accurately determined, correcting for any potential losses during the analytical process.

Application: Quantitative Analysis of N-Nitrosoethylmethamphetamine (NMEA)

This protocol is applicable for the quantitative determination of NMEA in active pharmaceutical ingredients (APIs) and finished drug products. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in detecting trace-level impurities.^{[1][8][9][10][11][12][13][14]}

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of nitrosamine impurities using deuterated internal standards. These values are representative and may vary depending on the specific matrix, instrumentation, and method validation.

Table 1: Typical LC-MS/MS Method Performance Characteristics

Parameter	Typical Value
Limit of Detection (LOD)	0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)	0.1 - 1.0 ng/mL
Linearity (R^2)	≥ 0.99
Recovery	80 - 120%
Precision (%RSD)	< 15%

Table 2: Example MRM Transitions for NMEA and NMEA-d3

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
N-Nitrosoethylmethamphetamine (NMEA)	89.1	43.1	15
N-Nitrosoethylmethamphetamine-d3 (NMEA-d3)	92.1	46.1	15

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Experimental Protocols

Reagents and Materials

- N-Nitrosoethylmethamphetamine (NMEA) reference standard
- **N-Nitrosoethylmethamphetamine-d3** (NMEA-d3) internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Drug substance or finished drug product for testing
- Volumetric flasks, pipettes, and autosampler vials

Standard Solution Preparation

2.1. NMEA Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NMEA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.2. NMEA-d3 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NMEA-d3 into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.3. Working Standard and IS Solutions: Prepare a series of calibration standards by diluting the NMEA stock solution with a suitable solvent (e.g., 50:50 methanol:water). Spike each calibration standard with the NMEA-d3 IS to a final concentration of 10 ng/mL. A typical calibration curve may range from 0.1 ng/mL to 100 ng/mL.

Sample Preparation

The following are general procedures; specific details may need to be optimized based on the drug matrix.

3.1. Water-Soluble Drug Products:

- Accurately weigh a portion of the ground drug product (e.g., 100 mg) into a centrifuge tube.
- Add a known volume of extraction solvent (e.g., 10 mL of 1% formic acid in water).
- Spike with the NMEA-d3 IS working solution to achieve a final concentration of 10 ng/mL.
- Vortex for 5 minutes and sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.2. Water-Insoluble Drug Products:

- Accurately weigh a portion of the ground drug product (e.g., 100 mg) into a centrifuge tube.
- Add a known volume of an appropriate organic solvent (e.g., 10 mL of methanol or dichloromethane).

- Spike with the NMEA-d3 IS working solution to a final concentration of 10 ng/mL.
- Vortex for 5 minutes and sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient: A suitable gradient to separate NMEA from other matrix components (e.g., 5% B to 95% B over 10 minutes).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C

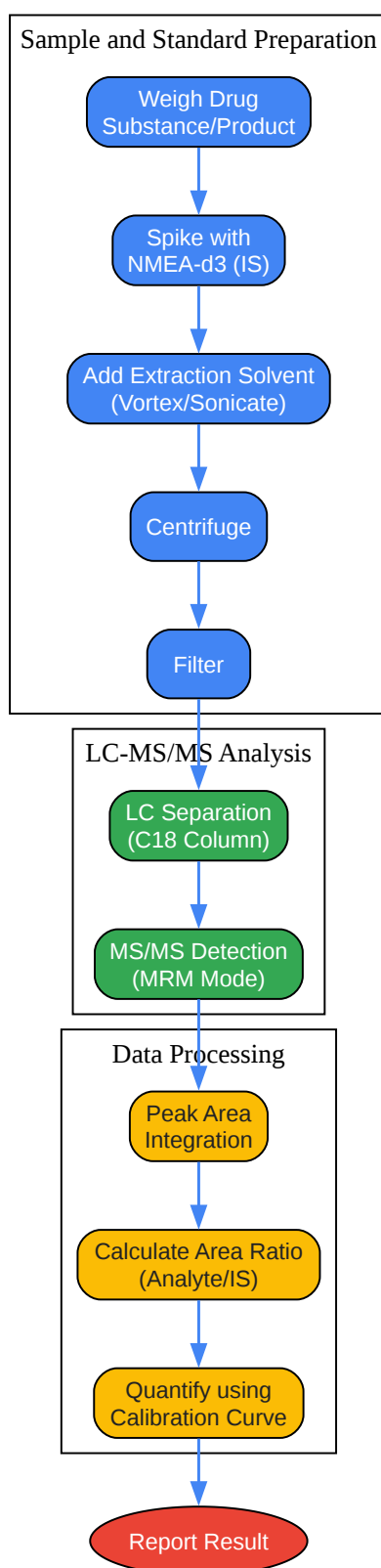
4.2. Mass Spectrometry Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive mode
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions: See Table 2 for example transitions. These must be optimized for the specific instrument.

Data Analysis and Quantification

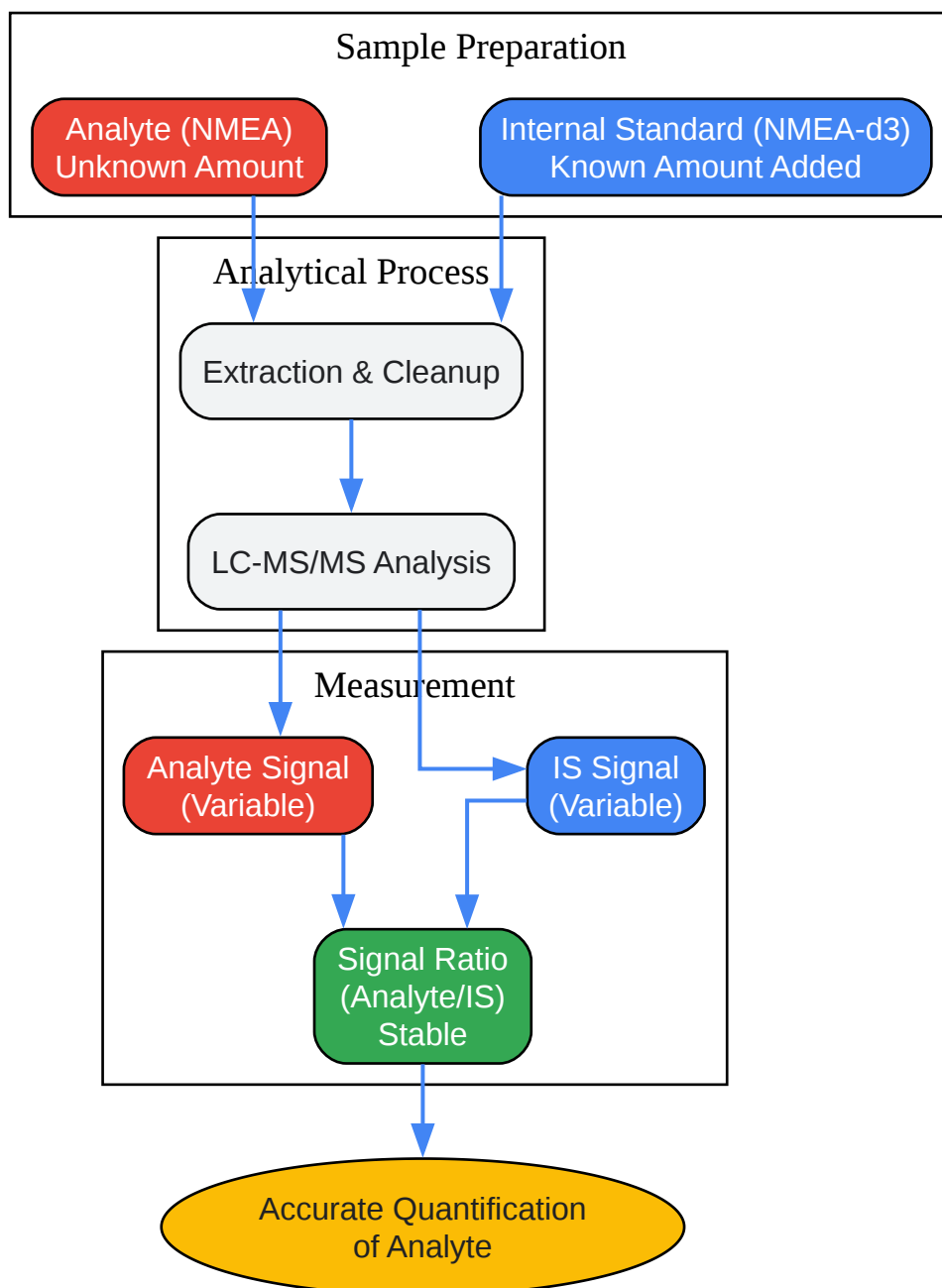
Construct a calibration curve by plotting the ratio of the peak area of NMEA to the peak area of NMEA-d3 against the concentration of the NMEA calibration standards. The concentration of NMEA in the prepared sample is then determined from the calibration curve using the measured peak area ratio. The final concentration in the drug product is calculated by taking into account the initial weight of the sample and the volume of the extraction solvent.

Visualizations



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Caption: Experimental workflow for nitrosamine analysis.



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Caption: Logic of using an internal standard for quantification.

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